![molecular formula C13H15N3O3S B2578510 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 1424632-60-9](/img/structure/B2578510.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The combined extracts were dried over anhydrous sodium sulfate and evaporated on a rotary evaporator, and the residue was purified by chromatography .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its solid form and its NMR spectrum .Aplicaciones Científicas De Investigación
Drug Metabolism and Characterization
One application involves the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the full structural characterization of these metabolites by nuclear magnetic resonance spectroscopy. This approach supports the identification and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Synthesis and Antibacterial Evaluation
Research has also focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. These efforts aim to develop compounds with high antibacterial activities, highlighting the potential therapeutic applications of sulfonamides in combating bacterial infections (Azab et al., 2013).
Novel Heterocyclic Compounds
Another area of application involves the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a method for synthesizing target heterocyclic compounds without isolating intermediates. This research contributes to the development of novel compounds with potential for further pharmacological exploration (Rozentsveig et al., 2013).
Antioxidant Activity
Sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have been synthesized and tested for their antioxidant activity. This research is significant for identifying compounds with potential antioxidant properties, which could have therapeutic applications in diseases caused by oxidative stress (Padmaja et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The 1,2,4-oxadiazole ring, which is a key feature of this compound, is a well-known pharmacophore and is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propiedades
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-11-15-13(19-16-11)7-9-14-20(17,18)10-8-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWTXVTZBWARCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

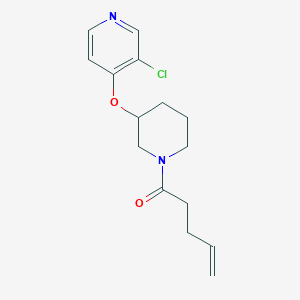
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)
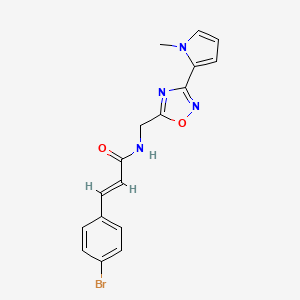

![1-(5-Chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2578434.png)

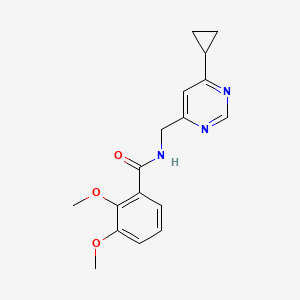

![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2578443.png)
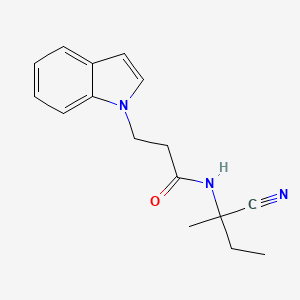
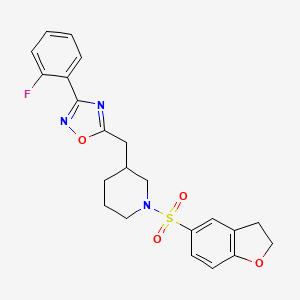
![methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanoate](/img/structure/B2578447.png)
![5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2578448.png)